molecular formula C14H27NO B5815885 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide

3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide

Cat. No. B5815885
M. Wt: 225.37 g/mol
InChI Key: CSHGECVISZATBK-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide, also known as CDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP belongs to the class of compounds known as fatty acid amide hydrolase inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In

Mechanism of Action

3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are natural compounds that have anti-inflammatory and analgesic effects. By inhibiting FAAH, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide increases the levels of endocannabinoids in the body, leading to its therapeutic effects.
Biochemical and physiological effects:
3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to increase levels of endocannabinoids in the brain, leading to its potential as a treatment for anxiety and depression. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has some limitations, including its low solubility in water and its potential to degrade over time, which can affect its stability and efficacy.

Future Directions

There are several future directions for the study of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. One area of research is the development of more potent and selective FAAH inhibitors, which could lead to more effective treatments for pain and inflammation-related diseases. Another area of research is the investigation of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide's potential as a treatment for anxiety and depression, as well as other neurological disorders. Additionally, the development of new methods for synthesizing 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide can be synthesized through a multistep process starting with cyclohexanone and 1,1-dimethylpropylamine. The intermediate product is then reacted with propionyl chloride to form the final product, 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide. The synthesis of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

The potential therapeutic applications of 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide have been extensively studied in scientific research. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation-related diseases such as arthritis. 3-cyclohexyl-N-(1,1-dimethylpropyl)propanamide has also been investigated for its potential as a treatment for anxiety and depression, as it has been shown to increase levels of endocannabinoids in the brain.

properties

IUPAC Name

3-cyclohexyl-N-(2-methylbutan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-4-14(2,3)15-13(16)11-10-12-8-6-5-7-9-12/h12H,4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHGECVISZATBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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